molecular formula C20H33N5O2 B2750024 N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide CAS No. 900005-67-6

N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide

Cat. No.: B2750024
CAS No.: 900005-67-6
M. Wt: 375.517
InChI Key: QSLLXAPBZQBHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes dimethylamino groups, a pyrrolidine ring, and an ethanediamide backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)ethyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as N-(2-bromoethyl)-N,N-dimethylamine and 4-(dimethylamino)phenylpyrrolidine. These intermediates are then reacted under controlled conditions to form the final product. Common reagents used in these reactions include brominating agents, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-[2-(dimethylamino)ethyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, amines, and other nucleophiles in the presence of catalysts or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N,N-Dimethylaminoethylamine
  • 4-Dimethylaminophenylpyrrolidine
  • Ethanediamide derivatives

Comparison: Compared to similar compounds, N-[2-(dimethylamino)ethyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide exhibits unique properties due to its specific structural features. The presence of both dimethylamino groups and a pyrrolidine ring enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O2/c1-23(2)14-11-21-19(26)20(27)22-15-18(25-12-5-6-13-25)16-7-9-17(10-8-16)24(3)4/h7-10,18H,5-6,11-15H2,1-4H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLLXAPBZQBHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.